2,3-Diamino-5-methylbenzoic acid 2,3-Diamino-5-methylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 37901-87-4
VCID: VC2929837
InChI: InChI=1S/C8H10N2O2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,9-10H2,1H3,(H,11,12)
SMILES: CC1=CC(=C(C(=C1)N)N)C(=O)O
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol

2,3-Diamino-5-methylbenzoic acid

CAS No.: 37901-87-4

Cat. No.: VC2929837

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

2,3-Diamino-5-methylbenzoic acid - 37901-87-4

Specification

CAS No. 37901-87-4
Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
IUPAC Name 2,3-diamino-5-methylbenzoic acid
Standard InChI InChI=1S/C8H10N2O2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,9-10H2,1H3,(H,11,12)
Standard InChI Key XOLFHIHEIGMPNC-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)N)N)C(=O)O
Canonical SMILES CC1=CC(=C(C(=C1)N)N)C(=O)O

Introduction

Chemical Identity and Structural Properties

2,3-Diamino-5-methylbenzoic acid is characterized by a benzene ring substituted with two amino groups at positions 2 and 3, a methyl group at position 5, and a carboxylic acid group. This specific arrangement of functional groups contributes to its unique chemical behavior and potential applications in various research domains.

Basic Identification Parameters

ParameterValue
Chemical Name2,3-Diamino-5-methylbenzoic acid
CAS Registry Number37901-87-4
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
IUPAC Name2,3-diamino-5-methyl-benzoic acid
Standard Purity>95%

The compound's structure features the carboxylic acid group and two adjacent amino groups, creating a region of high electron density with potential for hydrogen bonding and metal coordination .

Physical and Chemical Properties

2,3-Diamino-5-methylbenzoic acid exhibits physical and chemical properties typical of aromatic compounds containing amino and carboxylic acid functional groups, though with characteristics specific to its structural arrangement.

Physical Properties

PropertyValue
Physical StateSolid
ColorTypically pale brown to brown
Melting PointData suggests decomposition before melting
SolubilityLimited solubility in water; more soluble in polar organic solvents
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count3
Topological Polar Surface Area89.3 Ų
Rotatable Bond Count1

The compound possesses significant hydrogen bonding capability due to the presence of the amino and carboxylic acid groups, which influences its solubility profile and potential for intermolecular interactions .

Synthesis Methods

The synthesis of 2,3-Diamino-5-methylbenzoic acid can be achieved through several routes, with reduction of nitro precursors being a common approach.

Nitro Reduction Route

One documented approach involves the reduction of 2-amino-5-methyl-3-nitrobenzoic acid. This synthetic route typically follows these general steps:

  • Starting with 2-amino-5-methyl-3-nitrobenzoic acid

  • Reduction of the nitro group to an amino group using appropriate reducing agents

  • Purification of the final product

This approach is analogous to the synthesis method described for related compounds such as 2,3-diaminobenzoic acid, which utilizes catalytic hydrogenation with 10% Pd/C under hydrogen atmosphere to reduce the nitro group .

Chemical Reactivity and Functional Group Chemistry

The reactivity of 2,3-Diamino-5-methylbenzoic acid is largely determined by the presence of its three key functional groups: the carboxylic acid and the two amino groups.

Carboxylic Acid Chemistry

The carboxylic acid group can participate in typical reactions including:

  • Esterification reactions with alcohols

  • Amide formation with amines

  • Salt formation with bases

  • Decarboxylation under certain conditions

Amino Group Chemistry

The vicinal diamino arrangement allows for several reaction pathways:

  • Potential for heterocyclic ring formation

  • Selective acylation or alkylation

  • Diazotization reactions

  • Metal coordination through chelation

The specific positioning of the two amino groups at the 2 and 3 positions creates an ortho-phenylenediamine-like system that can serve as a building block for the synthesis of heterocycles such as benzimidazoles, benzothiazoles, and related structures .

Classification CategoryDetails
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity - single exposureCategory 3, Respiratory system
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Signal WordWarning

Comparative Analysis with Related Compounds

A comparison with structurally related compounds helps elucidate the specific properties and applications of 2,3-Diamino-5-methylbenzoic acid.

Comparison with Similar Diaminobenzoic Acids

CompoundCAS NumberKey Structural DifferencesNotable Properties
2,3-Diamino-5-methylbenzoic acid37901-87-4Reference compoundDiscussed throughout this article
2,3-Diaminobenzoic acid603-81-6Lacks methyl group at position 5Used in polycondensation reactions; melting point 199°C (decomposition)
3,4-Diamino-5-methylbenzoic acid37901-95-4Amino groups at positions 3 and 4Different electron distribution affecting reactivity
2,3-Diamino-6-methylbenzoic acid124341-39-5Methyl group at position 6 instead of 5Different steric effects influencing reactivity patterns
3,5-Diaminobenzoic acid535-87-5Amino groups at positions 3 and 5Used in enzymatic polymerization; different reactivity profile

The specific arrangement of functional groups in 2,3-Diamino-5-methylbenzoic acid creates unique electronic and steric effects that differentiate its chemical behavior from these related compounds.

Spectroscopic Properties

While specific spectroscopic data for 2,3-Diamino-5-methylbenzoic acid is limited in the available sources, its structural features allow for prediction of certain spectroscopic properties.

Predicted NMR Characteristics

Based on the compound's structure and data from related compounds:

  • In ¹H NMR:

    • The carboxylic acid proton would appear as a singlet at approximately 10-12 ppm

    • The amino protons would typically appear as broad singlets in the 4-6 ppm range

    • The aromatic protons would show as doublets in the 6.5-7.5 ppm range

    • The methyl protons would appear as a singlet at approximately 2.2-2.5 ppm

  • In ¹³C NMR:

    • The carboxylic carbon would appear at approximately 165-175 ppm

    • The aromatic carbons would appear in the 110-150 ppm range

    • The methyl carbon would appear at approximately 20-25 ppm

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